molecular formula C9H13BrN2 B15010599 2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine

2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine

Cat. No.: B15010599
M. Wt: 229.12 g/mol
InChI Key: PZGSTGVSNBRNEC-UHFFFAOYSA-N
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Description

(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is a compound that features a bromoethyl group attached to a pyridin-4-yl ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE typically involves the reaction of 2-bromoethylamine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted ethylamines, thiols, or alcohols.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the pyridine ring, such as piperidine derivatives.

Scientific Research Applications

(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Material Science: It is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.

Mechanism of Action

The mechanism of action of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying the structure and function of target molecules. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: A compound with a similar bromoethyl group but attached to a different position on the pyridine ring.

    2-(2-Pyridyl)ethylamine: Lacks the bromoethyl group but has a similar pyridine-ethylamine structure.

    2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.

Uniqueness

(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is unique due to the combination of the bromoethyl group and the pyridin-4-yl ethylamine structure. This combination allows for diverse chemical reactivity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

N-(2-bromoethyl)-2-pyridin-4-ylethanamine

InChI

InChI=1S/C9H13BrN2/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8H2

InChI Key

PZGSTGVSNBRNEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNCCBr

Origin of Product

United States

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